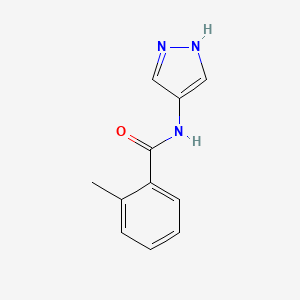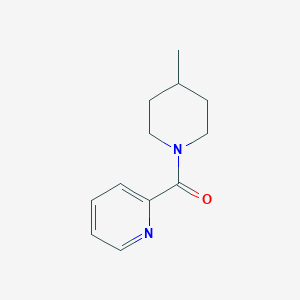
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound with a molecular formula of C13H16N2O. It is also known as MPM or 4-MPM. This compound belongs to the class of research chemicals and is commonly used in scientific research.
Mecanismo De Acción
The mechanism of action of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
Research has shown that (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone has a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high purity and stability. This makes it a reliable reference standard for analytical purposes. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic effects on neurodegenerative disorders such as Parkinson's disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory conditions. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound commonly used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While more research is needed to fully understand its effects on the human body, this compound has shown potential therapeutic effects on various diseases and may have implications for the development of new drugs.
Métodos De Síntesis
The synthesis of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a complex process that involves several steps. The most common method of synthesis is through the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is commonly used in scientific research as a reference standard and analytical reagent. It is also used in the development of new drugs and as a tool in pharmacological studies. This compound has been shown to have potential therapeutic effects on various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKMVLXMMSQUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

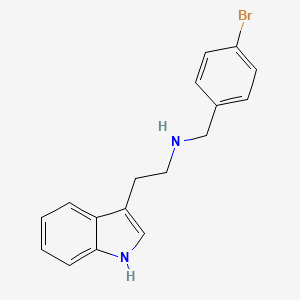




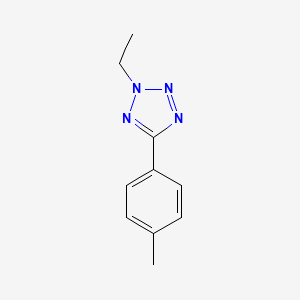

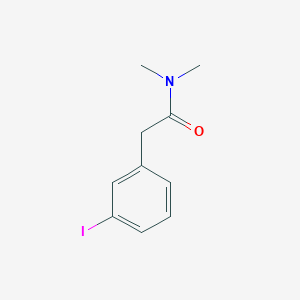
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
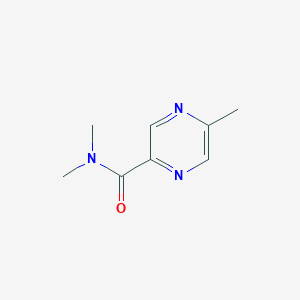
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)

